3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID
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Overview
Description
3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino propyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of aniline to form 2-chloroaniline.
Coupling Reaction: The 2-chloroaniline is then coupled with a suitable carboxylic acid derivative to form the intermediate compound.
Introduction of the Dimethylamino Propyl Group: The intermediate is reacted with 3-(dimethylamino)propylamine under controlled conditions to introduce the dimethylamino propyl group.
Final Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for enhanced efficiency and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: These compounds share structural similarities and are known for their diverse applications in organic synthesis and medicinal chemistry.
Tertiary Butyl Esters: These compounds are used in similar synthetic applications and share some chemical properties with 3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2-chloroanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-19(2)9-5-8-17-13(15(21)22)10-14(20)18-12-7-4-3-6-11(12)16/h3-4,6-7,13,17H,5,8-10H2,1-2H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIACBHKBIVYLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(CC(=O)NC1=CC=CC=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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